Fmoc-L-Lys(N3-Aca-DIM)-OH: A Technical Guide for Advanced Peptide Synthesis
Fmoc-L-Lys(N3-Aca-DIM)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(N3-Aca-DIM)-OH is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly in addressing the challenge of peptide insolubility. This building block incorporates a cleavable "helping hand" solubilizing tag via click chemistry, facilitating the synthesis and purification of hydrophobic and aggregation-prone peptides. This technical guide provides a comprehensive overview of Fmoc-L-Lys(N3-Aca-DIM)-OH, including its chemical properties, a detailed experimental workflow for its application, and its significance in the development of complex peptide-based therapeutics.
Introduction
The chemical synthesis of long and hydrophobic peptides is often hampered by poor solubility and aggregation, leading to low yields and purification difficulties. The "helping hand" strategy is a powerful approach to mitigate these issues by temporarily attaching a solubilizing moiety to the peptide chain. Fmoc-L-Lys(N3-Aca-DIM)-OH is a key reagent in this methodology, offering a versatile platform for the introduction of a cleavable solubilizing tag through a bioorthogonal click reaction.
This derivative of L-lysine is protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based SPPS protocols. The ε-amino group is modified with an azido-functionalized linker (N3-Aca-DIM), which serves as a handle for the subsequent attachment of a solubilizing group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The dimedone (DIM) component of the linker allows for the traceless removal of the solubilizing tag under mild conditions.
Chemical Properties and Data
A summary of the key chemical properties of Fmoc-L-Lys(N3-Aca-DIM)-OH is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2408993-39-3 | [1] |
| Molecular Formula | C35H43N5O6 | [1] |
| Molecular Weight | 629.8 g/mol | [1] |
| Purity | >96% | [1] |
Experimental Protocols
The following sections outline the detailed experimental workflow for the application of Fmoc-L-Lys(N3-Aca-DIM)-OH in the "helping hand" strategy for peptide synthesis.
Incorporation of Fmoc-L-Lys(N3-Aca-DIM)-OH into a Peptide Sequence via SPPS
This protocol describes the incorporation of the modified lysine (B10760008) residue into a target peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
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Fmoc-L-Lys(N3-Aca-DIM)-OH
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Rink Amide resin (or other suitable solid support)
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Standard Fmoc-protected amino acids
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Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
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Base (e.g., DIPEA)
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Deprotection solution: 20% piperidine (B6355638) in DMF
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Solvents: DMF, DCM
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Washing solvents: DMF, DCM, Methanol (B129727)
Procedure:
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Swell the resin in DMF for 30 minutes.
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Perform the standard cycles of Fmoc deprotection (20% piperidine in DMF) and washing (DMF, DCM, DMF).
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For the coupling of Fmoc-L-Lys(N3-Aca-DIM)-OH, dissolve the amino acid (1.5-3 equivalents relative to resin loading) and coupling reagents in DMF.
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Add the coupling cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored by a Kaiser test.
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After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.
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Continue with the subsequent Fmoc-amino acid couplings to complete the peptide sequence.
On-Resin Click Chemistry for Attachment of a Solubilizing Tag
This protocol details the attachment of an alkyne-functionalized solubilizing tag to the azide (B81097) handle on the lysine side chain. A common solubilizing tag is a short, highly soluble peptide sequence (e.g., a poly-lysine or poly-arginine sequence) functionalized with an alkyne group.
Materials:
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Peptide-resin containing the Lys(N3-Aca-DIM) residue
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Alkyne-functionalized solubilizing tag (e.g., Alkyne-PEG-peptide)
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Copper(I) source (e.g., CuSO4·5H2O)
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Reducing agent (e.g., sodium ascorbate)
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Ligand (e.g., TBTA)
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Solvent: DMF/H2O mixture
Procedure:
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Swell the peptide-resin in a DMF/H2O (4:1) mixture.
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In a separate vial, prepare the click chemistry cocktail:
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Dissolve the alkyne-functionalized solubilizing tag (1.5-2 equivalents) in the DMF/H2O mixture.
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Add CuSO4·5H2O (0.1 equivalents).
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Add sodium ascorbate (B8700270) (0.5 equivalents).
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Add TBTA (0.1 equivalents).
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-
Add the click chemistry cocktail to the resin and agitate at room temperature for 4-12 hours.
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Wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents.
Cleavage from Resin and Purification of the Tagged Peptide
Materials:
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Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
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Cold diethyl ether
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RP-HPLC system with a C18 column
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Lyophilizer
Procedure:
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Wash the resin with DCM and dry under a stream of nitrogen.
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Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
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Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by preparative RP-HPLC.
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Lyophilize the pure fractions to obtain the solubilizing tag-peptide conjugate as a white powder.
Removal of the Solubilizing Tag
The DIM linker is cleavable under mild conditions using hydrazine (B178648) or hydroxylamine (B1172632).[4]
Materials:
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Purified solubilizing tag-peptide conjugate
-
Cleavage solution: 1 M hydrazine or hydroxylamine solution, pH adjusted to ~7.5
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RP-HPLC system for purification
Procedure:
-
Dissolve the tagged peptide in the cleavage solution.
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Stir the reaction at room temperature and monitor the progress of the cleavage by analytical RP-HPLC. The reaction is typically complete within a few hours.
-
Once the cleavage is complete, purify the native peptide by RP-HPLC to remove the cleaved tag and any remaining starting material.
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Lyophilize the pure fractions to obtain the final, native peptide.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the use of Fmoc-L-Lys(N3-Aca-DIM)-OH in peptide synthesis.
Caption: Overall workflow for the "helping hand" strategy using Fmoc-L-Lys(N3-Aca-DIM)-OH.
Caption: Logical relationship of the functional components of Fmoc-L-Lys(N3-Aca-DIM)-OH.
Conclusion
Fmoc-L-Lys(N3-Aca-DIM)-OH is a valuable tool for chemists and drug development professionals engaged in the synthesis of challenging peptides. Its clever design allows for the temporary introduction of a solubilizing "helping hand" that can be efficiently removed after synthesis and purification. This approach significantly expands the scope of chemically accessible peptides, paving the way for the development of novel peptide-based therapeutics and research tools. While detailed quantitative data on reaction yields and spectroscopic characterization of the title compound are not widely published, the general protocols outlined in this guide, based on the well-established "helping hand" strategy, provide a solid foundation for its successful implementation in the laboratory.




